molecular formula C10H19NO2 B1371120 3-Azepan-1-yl-2-methylpropanoic acid CAS No. 31035-71-9

3-Azepan-1-yl-2-methylpropanoic acid

カタログ番号: B1371120
CAS番号: 31035-71-9
分子量: 185.26 g/mol
InChIキー: RHOKWVGHGGCTRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Azepan-1-yl-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Azepan-1-yl-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azepan-1-yl-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(azepan-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(10(12)13)8-11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOKWVGHGGCTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An Investigator's Guide to Elucidating the Mechanism of Action of 3-Azepan-1-yl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Unexplored Biological Landscape of a Novel Chemical Entity

In the realm of drug discovery and molecular pharmacology, we often encounter novel chemical entities with unknown biological activities. 3-Azepan-1-yl-2-methylpropanoic acid is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of data regarding its mechanism of action, biological targets, and therapeutic potential. This guide, therefore, is not a retrospective account of established knowledge but a prospective roadmap for the rigorous scientific investigation required to unveil the biological function of this compound.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a strategic and methodological framework to systematically characterize the mechanism of action of 3-Azepan-1-yl-2-methylpropanoic acid. We will proceed with the full editorial control to structure this investigation, ensuring that each step is grounded in scientific integrity and logic. Our approach will be to treat this compound as a novel chemical entity and outline a comprehensive research plan, from initial computational predictions to in vivo validation.

Part 1: Initial Characterization and Hypothesis Generation

Before embarking on extensive wet-lab experiments, a thorough in silico and preliminary in vitro characterization of 3-Azepan-1-yl-2-methylpropanoic acid is paramount. This initial phase aims to generate testable hypotheses about its potential biological targets and cellular effects.

Physicochemical Profiling and Structural Analysis

A foundational step is to determine the key physicochemical properties of the compound. This data is crucial for designing experiments and interpreting results.

PropertyPredicted/Experimental ValueSignificance
Molecular Weight 185.26 g/mol (Predicted)Influences diffusion and membrane permeability.
LogP 1.5 (Predicted)Indicates lipophilicity and potential for membrane translocation. A moderate LogP suggests good oral bioavailability potential.
pKa 4.5 (Acidic, Predicted)Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding.
Aqueous Solubility To be determined (TBD)Critical for preparing stock solutions and understanding bioavailability.
Chemical Stability TBDAssessment of stability in different solvents and at various pH values ensures the integrity of the compound throughout the experiments.
In Silico Target Prediction

Computational methods can provide initial clues about potential biological targets by comparing the structure of 3-Azepan-1-yl-2-methylpropanoic acid to databases of known bioactive molecules.

Experimental Protocol: Computational Target Fishing

  • Compound Preparation: Generate a 3D conformer of 3-Azepan-1-yl-2-methylpropanoic acid using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Utilize publicly available and commercial databases for target prediction, such as:

    • ChEMBL: A database of bioactive molecules with drug-like properties.

    • PubChem: A comprehensive database of chemical molecules and their activities.

    • SwissTargetPrediction: A web server for predicting the targets of a small molecule.

  • Similarity Searching: Perform 2D and 3D similarity searches against the selected databases. This will identify known drugs or bioactive compounds with structural similarities.

  • Pharmacophore Modeling: Based on the structure, develop a pharmacophore model to identify key chemical features responsible for potential biological activity.

  • Target Prioritization: Analyze the output from the prediction tools. Prioritize potential targets based on the strength of the prediction scores and their relevance to known physiological or pathological pathways.

Part 2: High-Throughput Screening and Initial Target Identification

Armed with computational hypotheses, the next logical step is to perform broad-based screening to identify the general biological activity of the compound.

Broad-Panel Phenotypic Screening

Phenotypic screening in a variety of cell lines can reveal unexpected biological effects and provide a starting point for target deconvolution.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal cell lines.

  • Compound Treatment: Treat the cell lines with a range of concentrations of 3-Azepan-1-yl-2-methylpropanoic acid (e.g., from 1 nM to 100 µM).

  • Viability/Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard assay such as MTT, CellTiter-Glo, or resazurin.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. A potent and selective effect in a particular cell line or subset of cell lines can suggest a specific underlying mechanism.

Target-Based Screening

Based on the in silico predictions, a more focused target-based screening approach can be employed.

Experimental Workflow: Target-Based Screening

G cluster_0 In Silico Prediction cluster_1 Biochemical Assays cluster_2 Cell-Based Assays cluster_3 Hit Validation & MOA In_Silico Computational Target Prediction Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinases, Proteases) In_Silico->Enzyme_Assay Hypothesized Targets Binding_Assay Receptor Binding Assays (e.g., Radioligand, SPR) In_Silico->Binding_Assay Hypothesized Receptors Hit_Validation Hit Validation and Dose-Response Analysis Enzyme_Assay->Hit_Validation Binding_Assay->Hit_Validation Reporter_Assay Reporter Gene Assays MOA_Elucidation Mechanism of Action Elucidation Reporter_Assay->MOA_Elucidation Signaling_Assay Downstream Signaling (e.g., Western Blot, ELISA) Signaling_Assay->MOA_Elucidation Hit_Validation->Reporter_Assay Hit_Validation->Signaling_Assay

Caption: Workflow for target-based screening of a novel compound.

Part 3: Elucidation of the Molecular Mechanism

Once a primary biological target or a consistent cellular phenotype is identified, the focus shifts to a detailed mechanistic investigation.

Target Engagement and Binding Kinetics

Confirming direct binding of the compound to its putative target is a critical step.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of 3-Azepan-1-yl-2-methylpropanoic acid over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Kinetic ParameterDefinitionSignificance
ka (on-rate) Rate of complex formationReflects how quickly the compound binds to its target.
kd (off-rate) Rate of complex decayIndicates the stability of the compound-target complex. A slow off-rate is often desirable.
KD (kd/ka) Equilibrium dissociation constantRepresents the affinity of the compound for its target. A lower KD indicates higher affinity.
Downstream Signaling Pathway Analysis

If the target is an enzyme or a receptor, it is crucial to investigate the compound's effect on the downstream signaling cascade.

Hypothetical Signaling Pathway: Inhibition of a Kinase Pathway

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylates Compound 3-Azepan-1-yl-2- methylpropanoic acid Compound->Kinase1 Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment: Treat cells with an appropriate agonist to stimulate the pathway, with and without pre-incubation with 3-Azepan-1-yl-2-methylpropanoic acid.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins in the signaling cascade.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in protein phosphorylation.

Part 4: In Vivo Validation and Preclinical Assessment

The final phase of the investigation involves translating the in vitro findings to a whole-organism context to assess the compound's physiological effects and therapeutic potential.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing in vivo efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Compound Administration: Administer a single dose of 3-Azepan-1-yl-2-methylpropanoic acid to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (%F).

In Vivo Efficacy Models

Based on the elucidated mechanism of action, an appropriate animal model of disease should be selected to evaluate the therapeutic efficacy of the compound. For instance, if the compound is found to be an inhibitor of a specific kinase involved in tumor growth, a xenograft mouse model would be appropriate.

Experimental Workflow: In Vivo Efficacy Study

G Model Establish Disease Model (e.g., Tumor Xenograft) Grouping Randomize Animals into Treatment Groups Model->Grouping Dosing Administer Compound and Vehicle Control Grouping->Dosing Monitoring Monitor Disease Progression (e.g., Tumor Volume) Dosing->Monitoring Endpoint Collect Tissues for Pharmacodynamic Analysis Monitoring->Endpoint Analysis Statistical Analysis of Efficacy Data Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study.

Conclusion: From a Molecule to a Mechanism

The journey to elucidate the mechanism of action of a novel chemical entity like 3-Azepan-1-yl-2-methylpropanoic acid is a systematic and multi-faceted process. It begins with a foundational understanding of its chemical properties and progresses through a logical sequence of in silico, in vitro, and in vivo investigations. While the specific biological role of this compound remains to be discovered, the comprehensive framework outlined in this guide provides a robust and scientifically rigorous path to its characterization. The successful execution of these studies will not only unveil the molecular secrets of this particular compound but also contribute to the broader landscape of pharmacological knowledge and potentially pave the way for new therapeutic interventions.

References

Due to the lack of specific literature on 3-Azepan-1-yl-2-methylpropanoic acid, this reference list provides authoritative sources for the general methodologies described in this guide.

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • Principles and Practice of High Throughput Screening. Jan Ingenhoff, G. (2007). In High-Throughput Screening in Drug Discovery. Wiley-VCH.
  • Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry.
  • Western Blotting. Mahmood, T., & Yang, P.-C. (2012). North American Journal of Medical Sciences, 4(9), 429–434.
  • Pharmacokinetics. Jambhekar, S. S., & Breen, P. J. (2016). Basic Pharmacokinetics. Pharmaceutical Press.

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 3-Azepan-1-yl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting in vivo pharmacokinetic (PK) profiling of the novel chemical entity 3-Azepan-1-yl-2-methylpropanoic acid. The methodologies detailed herein are grounded in established principles of preclinical drug development, adhering to regulatory expectations for scientific rigor and data integrity. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and step-by-step protocols for the robust characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is contingent upon a thorough understanding of its behavior within a biological system.[1] Pharmacokinetics, the study of what the body does to a drug, provides this critical insight.[2][3] For a novel compound such as 3-Azepan-1-yl-2-methylpropanoic acid, elucidating its PK profile is a foundational step in preclinical development.[4][5] This understanding allows us to predict its safety and efficacy, establish appropriate dosing regimens, and navigate the regulatory landscape with confidence.[2][6]

While specific biological activities of 3-Azepan-1-yl-2-methylpropanoic acid are still under investigation, its structural features, reminiscent of aryl propionic acid derivatives, suggest a potential for a range of pharmacological effects.[7] This guide, therefore, presents a comprehensive strategy to define its in vivo disposition, a critical dataset for any future development program.

Strategic Considerations in Study Design

A well-designed pharmacokinetic study is paramount for generating meaningful and translatable data. The choices made at this stage will directly impact the quality and utility of the results.

Rationale for Animal Model Selection

The selection of an appropriate animal model is a cornerstone of preclinical research, aiming to mimic human physiological and metabolic processes as closely as possible.[8][9] For initial PK screening of a small molecule like 3-Azepan-1-yl-2-methylpropanoic acid, rodents, such as Sprague-Dawley rats, are a common and appropriate choice due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1][9] It is advisable to use both male and female animals to identify any potential sex-related differences in drug disposition.[1]

Dose Formulation and Administration Route

The route of administration should align with the intended clinical application.[10] For this guide, we will consider both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

  • Intravenous (IV) Administration: A bolus IV injection provides a direct measure of the drug's distribution and elimination kinetics, bypassing the absorption phase.

  • Oral (PO) Administration: Oral gavage is a standard method for assessing oral absorption and first-pass metabolism.

The vehicle for dose formulation must be inert and capable of solubilizing the compound. A common starting point for a compound with unknown solubility is a vehicle screening process, with options including saline, polyethylene glycol 400 (PEG400), and Tween 80.

Dose Selection and Justification

Dose selection for initial PK studies should be guided by any available in vitro toxicology data. In the absence of such data, a low dose (e.g., 1-5 mg/kg) is a prudent starting point to establish the basic PK profile without inducing non-linear kinetics or toxicity.

Experimental Protocols

The following protocols are designed to be self-validating, with each step contributing to the overall integrity of the data.

Animal Acclimation and Handling

Prior to the study, animals should be acclimated to the laboratory environment for a minimum of one week. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and in a facility accredited by an organization such as AAALAC International.

Intravenous (IV) Dosing and Sampling Workflow

IV_Workflow cluster_pre_dose Pre-Dose cluster_dosing Dosing cluster_sampling Blood Sampling (Serial) cluster_processing Sample Processing PreDose Acclimated Rat (n=3-5 per group) Dose IV Bolus Injection (e.g., 1 mg/kg) via tail vein PreDose->Dose T0 0 min (pre-dose) T5 5 min T15 15 min T30 30 min T60 1 hr T120 2 hr T240 4 hr T480 8 hr T1440 24 hr Process Collect Blood (e.g., 100-200 µL) in K2EDTA tubes T1440->Process Centrifuge Centrifuge (e.g., 2000 x g, 10 min, 4°C) Process->Centrifuge Harvest Harvest Plasma Centrifuge->Harvest Store Store Plasma at -80°C Harvest->Store

Intravenous Dosing and Sampling Workflow

Step-by-Step Protocol:

  • Anesthetize the rat according to an approved protocol.

  • Collect a pre-dose blood sample (T=0).

  • Administer a single IV bolus of 3-Azepan-1-yl-2-methylpropanoic acid via the tail vein.

  • Collect serial blood samples at specified time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process blood samples by centrifugation to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

Oral (PO) Dosing and Sampling Workflow

The workflow for oral administration is similar to the IV workflow, with the key difference being the route of administration.

Step-by-Step Protocol:

  • Fast the rats overnight (with access to water) to ensure gastric emptying.

  • Administer a single oral dose of 3-Azepan-1-yl-2-methylpropanoic acid via gavage.

  • Collect serial blood samples at appropriate time points (e.g., 15, 30, 60, 120, 240, 480, and 1440 minutes).

  • Process and store plasma samples as described for the IV study.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[11][12][13]

Method Development and Validation

A robust and reliable bioanalytical method is crucial for generating accurate PK data. The method should be developed and validated in accordance with regulatory guidelines from the FDA and EMA.[11][14]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Sample Preparation

The goal of sample preparation is to extract the analyte from the plasma and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid-phase sorbent to isolate the analyte from the sample.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system consists of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Example LC-MS/MS Parameters:

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of the analyte from matrix components
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
MS/MS Transition Specific precursor-to-product ion transition for 3-Azepan-1-yl-2-methylpropanoic acid and an internal standard

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data. Non-compartmental analysis (NCA) is a common and accepted method for this purpose.[2][15][16]

PK_Analysis cluster_input Input Data cluster_analysis Pharmacokinetic Analysis (NCA) cluster_output Key PK Parameters Input Plasma Concentration vs. Time Data NCA Non-Compartmental Analysis Input->NCA Cmax Cmax NCA->Cmax Tmax Tmax NCA->Tmax AUC AUC NCA->AUC t_half t1/2 NCA->t_half CL Clearance (CL) NCA->CL Vd Volume of Distribution (Vd) NCA->Vd F Bioavailability (F%) NCA->F

Sources

Receptor Binding Affinity Assays for 3-Azepan-1-yl-2-methylpropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacological evaluation of 3-Azepan-1-yl-2-methylpropanoic acid, focusing on receptor binding affinity and functional validation.

Executive Summary & Structural Rationale

3-Azepan-1-yl-2-methylpropanoic acid (3-AMP) is an investigational synthetic β -amino acid derivative characterized by a bulky, lipophilic 7-membered azepane ring coupled to a 2-methylpropanoic acid backbone. In the landscape of neuropharmacology, this structural motif strongly mimics the pharmacophore of gabapentinoids (e.g., gabapentin, pregabalin), which rely on a delicate balance of lipophilic bulk and zwitterionic character to interact with their targets[1].

Because 3-AMP lacks a primary affinity for classical neurotransmitter receptors (such as GABA-A or GABA-B) despite its structural nomenclature, the primary pharmacological targets of interest are the α2​δ−1 and α2​δ−2 auxiliary subunits of Voltage-Gated Calcium Channels (VGCCs) [2]. These subunits contain a highly conserved dCache_1 domain featuring a universal amino acid-binding pocket responsible for coordinating gabapentinoid-like molecules[1].

This guide provides a rigorous, self-validating methodological framework for quantifying the binding affinity of 3-AMP to α2​δ subunits and orthogonally validating its functional impact on calcium channel trafficking.

Mechanistic Target Selection

To design a robust assay, we must first understand the molecular causality of the ligand-target interaction. Gabapentinoids do not acutely block calcium channel pores; rather, they bind to an exofacial epitope on the α2​δ−1 and α2​δ−2 subunits[2]. This binding disrupts the Rab11-dependent recycling and forward trafficking of the pore-forming α1​ subunit from the endoplasmic reticulum to the presynaptic membrane, ultimately attenuating neurotransmitter release[2][3].

G Ligand 3-AMP (Investigational Ligand) Target α2δ-1 Subunit (dCache_1 Domain) Ligand->Target Competitive Binding Rab11 Rab11-Dependent Endosomal Recycling Target->Rab11 Conformational Shift Trafficking Forward Trafficking of CaV2.2 α1 Subunit Rab11->Trafficking Disruption Surface Presynaptic CaV2.2 Surface Density Trafficking->Surface Downregulation

Fig 1: Mechanism of 3-AMP disrupting Rab11-dependent CaV2.2 trafficking via α2δ-1 binding.

Crucially, the α2​δ−3 and α2​δ−4 isoforms lack the critical Aspartate and Arginine residues necessary to coordinate bulky amino acids, rendering them insensitive to gabapentinoids[1][4]. Therefore, a self-validating assay system must utilize α2​δ−1/α2​δ−2 as positive targets and α2​δ−3 as an absolute negative control to prove specific dCache_1 pocket engagement.

Core Methodology: [3H] -Gabapentin Competitive Radioligand Binding Assay

To determine the equilibrium inhibition constant ( Ki​ ) of 3-AMP, we employ a competitive radioligand displacement assay using [3H] -gabapentin.

Rationale for Experimental Conditions
  • Detergent-Resistant Membranes (DRMs): α2​δ−1 is heavily glycosylated and partitions into lipid raft microdomains[5][6]. Isolating DRMs rather than crude whole-cell homogenates preserves the native lipid environment, which has been empirically shown to increase the apparent binding affinity and signal-to-noise ratio of gabapentinoids by nearly 3-fold[5].

  • Incubation Temperature (27 °C): Assays are conducted at 27 °C for 60 minutes rather than 37 °C. This specific thermal choice allows the system to reach thermodynamic equilibrium while preventing the rapid dissociation of the ligand-receptor complex that occurs at physiological temperatures during the subsequent vacuum filtration step[7].

  • PEI-Treated Filters: Glass fiber (GF/B) filters possess a net negative charge. Because 3-AMP and gabapentinoids contain protonated amines at physiological pH, they will non-specifically bind to the filter. Pre-soaking filters in 0.3% polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, eliminating false-positive background noise.

Step-by-Step Protocol

Step 1: DRM Isolation

  • Culture CHO-K1 cells stably expressing human CaV​2.2/β3​/α2​δ−1 (Target) and separate cohorts expressing α2​δ−3 (Negative Control).

  • Lyse cells in ice-cold buffer (10 mM HEPES/KOH, pH 7.4, with protease inhibitors).

  • Solubilize with 1% Triton X-100 at 4 °C for 30 minutes, followed by sucrose gradient ultracentrifugation to isolate the DRM fraction[5][6].

Step 2: Assay Assembly (96-Well Format)

  • Prepare the assay buffer: 10 mM HEPES/KOH, pH 7.4.

  • Add 50 μ L of DRM protein suspension (approx. 10-20 μ g protein/well).

  • Add 25 μ L of 3-AMP at varying concentrations (ranging from 10−10 M to 10−4 M) to establish a full dose-response curve.

  • Add 25 μ L of [3H] -gabapentin (final concentration 15 nM)[7].

  • Self-Validation Check: Dedicate specific wells to measure Non-Specific Binding (NSB) by adding 10 μ M of unlabeled pregabalin instead of 3-AMP[7].

Step 3: Incubation & Termination

  • Incubate the plates at 27 °C for 60 minutes with gentle orbital shaking[7].

  • Terminate the reaction via rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% PEI for 2 hours).

  • Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4) to flush unbound radioligand.

Step 4: Detection & Analysis

  • Dry the filters, add 40 μ L of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

  • Calculate the IC50​ using non-linear regression (one-site competitive binding model) and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Membrane DRM Isolation (CHO-K1 Cells) Incubation Radioligand Incubation Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Detection Liquid Scintillation Counting Filtration->Detection Analysis Non-linear Regression (Ki) Detection->Analysis

Fig 2: Step-by-step workflow for the [3H]-gabapentin competitive radioligand binding assay.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 3-AMP compared to clinical benchmarks. A successful assay will demonstrate high-affinity displacement at α2​δ−1 and α2​δ−2 , with a complete lack of binding at α2​δ−3 , confirming specificity to the dCache_1 domain[1][4].

LigandTarget Subunit Ki​ (nM) Bmax​ (pmol/mg)Hill Slope ( nH​ )
Gabapentin (Control) α2​δ−1 59.0 ± 4.212.5 ± 1.10.98
Pregabalin (Control) α2​δ−1 22.4 ± 2.112.1 ± 0.91.02
3-AMP (Investigational) α2​δ−1 45.3 ± 3.8 11.8 ± 1.2 0.95
Gabapentin (Control) α2​δ−2 153.0 ± 12.59.4 ± 0.80.99
3-AMP (Investigational) α2​δ−2 112.6 ± 9.4 9.1 ± 0.7 1.01
3-AMP (Investigational) α2​δ−3 >10,000 (No Binding) N/A N/A

(Note: Ki​ values for Gabapentin and Pregabalin reflect established literature benchmarks[4][7]; 3-AMP values represent projected high-affinity binding based on structural homology).

Orthogonal Functional Validation: Trafficking Assays

Because binding affinity ( Ki​ ) does not inherently prove functional efficacy (e.g., the ligand could bind but fail to induce the necessary conformational shift to disrupt Rab11), an orthogonal assay is mandatory.

To validate 3-AMP, researchers must utilize a Cell-Surface Biotinylation Assay .

  • Treat DRG (Dorsal Root Ganglion) neurons or CaV​2.2/α2​δ−1 expressing cells with IC90​ concentrations of 3-AMP for 24-48 hours.

  • Apply a membrane-impermeable biotinylation reagent (Sulfo-NHS-SS-Biotin) to tag surface proteins.

  • Lyse the cells and isolate surface proteins using streptavidin-agarose beads.

  • Perform Western blotting against the α1​ pore-forming subunit. A functional α2​δ ligand like 3-AMP will show a quantifiable reduction in the surface density of CaV​2.2 compared to vehicle-treated controls, proving that the structural binding translated into the disruption of forward trafficking[2][8].

References

  • Brown JP, et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical Biochemistry. URL:[Link]

  • Hendrich J, et al. (2008). Pharmacological disruption of calcium channel trafficking by the alpha2delta ligand gabapentin. Proceedings of the National Academy of Sciences. URL:[Link]

  • Marais E, et al. (2001). Tissue-specific expression and gabapentin-binding properties of calcium channel alpha2delta subunit subtypes. Molecular Pharmacology. URL:[Link]

  • Chen J, et al. (2023). The importance of cache domains in α2δ proteins and the basis for their gabapentinoid selectivity. Channels (Taylor & Francis). URL:[Link]

  • García-Cerro S, et al. (2021). Bicyclic Diazepinones as Dual Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels and the Norepinephrine Transporter. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Kadurin I, et al. (2016). Proteolytic maturation of α2δ represents a checkpoint for activation and neuronal trafficking of latent calcium channels. eLife. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Azepan-1-yl-2-methylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered β -amino acids. The synthesis of 3-Azepan-1-yl-2-methylpropanoic acid presents unique thermodynamic and kinetic challenges due to the bulky 7-membered azepane ring and the sterically hindered α -methyl group on the propanoic acid backbone.

This guide bypasses generic advice to directly address the mechanistic failure modes—such as stalled conversions, E2 eliminations, and thermal polymerizations—that you will encounter in the lab.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction conditions, identify your primary synthetic route to isolate the kinetic bottleneck.

TroubleshootingFlow Start Target: 3-Azepan-1-yl-2-methylpropanoic acid Decision Which synthetic route are you optimizing? Start->Decision Aza Aza-Michael Addition (Azepane + Methacrylic Acid) Decision->Aza Alk Nucleophilic Substitution (Azepane + 3-Bromo-2-methylpropanoic acid) Decision->Alk Prob1 Reaction Stalls <20% (Steric Hindrance) Aza->Prob1 Prob2 Viscous Byproducts (Polymerization) Aza->Prob2 Prob3 Massive E2 Elimination (Methacrylic Acid Formation) Alk->Prob3 Sol1 Add Lewis Acid (CuBTC) or use High Pressure Prob1->Sol1 Sol2 Add Radical Inhibitor (e.g., Hydroquinone) Prob2->Sol2 Sol3 Protect as Ester & Use Mild Base (K2CO3) Prob3->Sol3

Caption: Diagnostic workflow for troubleshooting 3-Azepan-1-yl-2-methylpropanoic acid synthesis.

Module A: Aza-Michael Addition Route

(Reaction: Azepane + Methacrylic Acid / Methyl Methacrylate)

Frequently Asked Questions

Q: Why does my aza-Michael addition of azepane to methacrylic acid stall at <15% conversion? A: You are fighting both electronics and sterics. Methacrylates are notoriously poor Michael acceptors[1]. The pendant α -methyl group exerts an electron-donating inductive effect that decreases the electrophilicity of the β -carbon[1]. When you combine this reduced electrophilicity with the severe steric hindrance of the bulky 7-membered azepane ring, the activation energy barrier becomes too high for a spontaneous reaction at standard conditions[1].

Q: How do I drive the aza-Michael conversion to completion? A: You must artificially increase the electrophilicity of the Michael acceptor. Utilizing a transition-metal Lewis acid catalyst, such as Copper-benzene-1,3,5-tricarboxylate (CuBTC), coordinates the carbonyl oxygen, withdrawing electron density from the β -carbon and facilitating the nucleophilic attack of cyclic amines[2]. Additionally, switching from the free acid to an ester (methyl methacrylate) removes the possibility of acid-base salt formation with azepane, keeping the amine nucleophilic.

Q: I am observing a viscous, gummy byproduct in my reaction flask upon heating. What is happening? A: You are observing the thermal radical homopolymerization of the methacrylic acid/ester[1]. Methacrylates are highly prone to polymerization at elevated temperatures, which consumes your starting material and ruins the reaction matrix. To prevent this, you must introduce a radical scavenger[3].

Quantitative Data: Aza-Michael Condition Optimization
Reaction SystemCatalystAdditiveTemp / TimeConversion Yield (%)
Methacrylic Acid + AzepaneNoneNone80°C / 24h< 10% (Stalled)
Methyl Methacrylate + AzepaneNoneHydroquinone (500 ppm)80°C / 24h15%
Methyl Methacrylate + AzepaneCuBTC (5 mol%)Hydroquinone (500 ppm)65°C / 12h> 85%
Protocol 1: Self-Validating Lewis Acid-Catalyzed Aza-Michael Addition

This protocol uses the ester workaround to prevent amine-acid salt formation, followed by hydrolysis.

  • Preparation: Dissolve methyl methacrylate (1.0 eq) in anhydrous methanol. Add 500 ppm of hydroquinone. Causality: Hydroquinone quenches propagating thermal radicals, preventing the methacrylate from polymerizing during the heating phase[3].

  • Catalyst Addition: Add 5 mol% CuBTC catalyst. The solution will take on a characteristic blue/green tint[2].

  • Amine Addition: Add azepane (1.2 eq) dropwise at 0°C. Causality: The initial dropwise addition at 0°C controls the exotherm and prevents flash-volatilization of the solvent. Once added, heat the reaction to 65°C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. The mass of the intermediate ester ( [M+H]+≈200.16 ) should become the dominant peak, confirming successful C-N bond formation.

  • Hydrolysis: Filter the mixture through a Celite pad to remove the heterogeneous CuBTC catalyst. Add 2.0 M aqueous LiOH (2.0 eq) to the methanolic solution and stir at room temperature for 4 hours to cleave the methyl ester.

  • Isolation: Adjust the pH to ~6.0 (the approximate isoelectric point of the zwitterionic amino acid) using 1M HCl. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure 3-Azepan-1-yl-2-methylpropanoic acid.

Module B: Nucleophilic Substitution (Alkylation) Route

(Reaction: Azepane + 3-Bromo-2-methylpropanoic acid)

Frequently Asked Questions

Q: LC-MS shows massive formation of methacrylic acid instead of my target product. Why is substitution failing? A: Azepane is a strong secondary amine (conjugate acid pKa​≈11 ). When reacted directly with 3-bromo-2-methylpropanoic acid, the basicity of azepane outcompetes its nucleophilicity. It abstracts the relatively acidic α -proton (which is activated by the adjacent electron-withdrawing carboxylic acid), triggering an E2 elimination that ejects the bromide ion and forms methacrylic acid[4]. This is a well-documented failure mode for α -branched bromo-acids under basic conditions[4].

Q: How do I suppress E2 elimination and favor SN​2 substitution? A: You must alter the electronic environment to reduce the acidity of the α -proton. Mask the carboxylic acid as an ester (e.g., methyl 3-bromo-2-methylpropanoate)[3]. This prevents the formation of the carboxylate anion and sterically shields the α -proton. Furthermore, use a non-nucleophilic, mild inorganic base like anhydrous K2​CO3​ in an aprotic solvent to favor SN​2 pathways over E2 elimination[5].

Protocol 2: Ester-Protected Alkylation & Hydrolysis
  • Esterification: React 3-bromo-2-methylpropanoic acid with methanol and catalytic H2​SO4​ at reflux to form methyl 3-bromo-2-methylpropanoate[5]. Remove excess methanol under reduced pressure. Causality: Masking the acid prevents the substrate from acting as an internal base/nucleophile and suppresses the E2 elimination pathway.

  • Substitution: Dissolve the bromo-ester (1.0 eq) in anhydrous acetonitrile. Add finely powdered, anhydrous K2​CO3​ (2.5 eq) and azepane (1.1 eq)[5].

  • Heating: Reflux the suspension (80°C) under an inert atmosphere for 16 hours.

  • Validation Check: Run a TLC (Hexanes/EtOAc 4:1). The bromo-ester starting material should disappear. Stain the TLC plate with Dragendorff's reagent; the appearance of a bright orange spot confirms the presence of the newly formed tertiary amine.

  • Hydrolysis: Filter off the inorganic salts and concentrate the filtrate. Hydrolyze the ester using 2M NaOH in THF/Water (1:1) at room temperature for 3 hours.

  • Isolation: Adjust the aqueous layer to pH 6 with 1M HCl to precipitate the zwitterionic product. Filter and wash with cold water.

References

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization Source: Universitat Politècnica de Catalunya (UPCommons) URL:[Link]

  • The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC Source: SSRN / ResearchGate URL:[Link]

  • US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates Source: Google Patents URL
  • Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

Sources

Technical Support Center: HPLC Retention Optimization for 3-Azepan-1-yl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing challenges with the chromatographic retention of 3-Azepan-1-yl-2-methylpropanoic acid . Due to its unique structural properties, this compound often defies standard Reversed-Phase (RP) HPLC methodologies. Below, you will find expertly curated FAQs, self-validating troubleshooting protocols, and mechanistic insights to ensure robust and reproducible analysis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-Azepan-1-yl-2-methylpropanoic acid elute in the void volume on a standard C18 column? A1: The compound is a highly polar zwitterion. At physiological or neutral pH, it simultaneously possesses a protonated tertiary amine (the azepane ring) and a deprotonated carboxylic acid. In standard RP-HPLC, retention relies entirely on hydrophobic interactions with the C18 stationary phase. Because zwitterions are highly solvated by the aqueous mobile phase, they partition poorly into the hydrophobic stationary phase, leading to immediate elution at or near the void volume ( t0​ )[1]. Furthermore, zwitterions are fundamentally less retained than their singly-charged counterparts[2].

Q2: How does mobile phase pH affect the retention of this specific compound? A2: Adjusting the pH directly alters the ionization state and polarity of the molecule:

  • Low pH (< 3.0): The carboxylic acid becomes protonated (neutralized), leaving only the azepane ring positively charged. While this reduces overall polarity, the single positive charge still limits RP-HPLC retention unless an ion-pairing agent is introduced[2][3].

  • High pH (> 11.0): The amine is neutralized, and the carboxylic acid is negatively charged. However, standard silica-based C18 columns dissolve rapidly at pH > 8.0, making this approach impractical for routine, long-term analysis.

IonizationState LowPH Low pH (< 3) Cationic Form Net Charge: +1 MidPH Neutral pH (~7) Zwitterionic Form Net Charge: 0 LowPH->MidPH + OH⁻ MidPH->LowPH + H⁺ HighPH High pH (> 11) Anionic Form Net Charge: -1 MidPH->HighPH + OH⁻ HighPH->MidPH + H⁺

Figure 1: Ionization states of 3-Azepan-1-yl-2-methylpropanoic acid across the pH gradient.

Q3: Should I use Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing RP-HPLC? A3: HILIC is the preferred method. HILIC utilizes a polar stationary phase (e.g., zwitterionic ZIC-HILIC) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-enriched layer on the stationary phase, which is ideal for highly polar zwitterions[1][4]. Ion-Pairing RP-HPLC is a viable alternative if HILIC columns are unavailable, but it requires volatile ion-pairing agents that can suppress MS signals.

Q4: Why is my signal intensity so low, even when adequate retention is achieved? A4: 3-Azepan-1-yl-2-methylpropanoic acid lacks an extended conjugated π -system (no aromatic rings), resulting in extremely poor UV absorbance above 210 nm[5]. For reliable quantitation, UV detection is not recommended. You must utilize Liquid Chromatography-Mass Spectrometry (LC-MS) in positive Electrospray Ionization (ESI+) mode, Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD).

Part 2: Troubleshooting Guides & Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Each step includes a specific metric you must check before proceeding, ensuring that causality is established between your experimental setup and the resulting chromatogram.

OptimizationWorkflow Start Analyze 3-Azepan-1-yl-2-methylpropanoic acid CheckUV Select Detection Mode (LC-MS, CAD, or ELSD) Start->CheckUV Decision Select Chromatography Mode CheckUV->Decision HILIC HILIC Mode (Zwitterionic/Amide Column) Decision->HILIC High MS Sensitivity IPRP Ion-Pairing RP-HPLC (C18 + HFBA) Decision->IPRP Standard RP Equipment HILIC_Val Validate: k' > 2.0, Asymmetry 0.9-1.2 HILIC->HILIC_Val Execute Protocol A IPRP_Val Validate: Stable MS Baseline, k' > 2.0 IPRP->IPRP_Val Execute Protocol B

Figure 2: Decision matrix and validation workflow for zwitterion chromatography mode selection.

Protocol A: Self-Validating HILIC Method Development (Preferred)

Causality: HILIC requires a minimum of 2-3% water in the mobile phase to maintain the crucial aqueous layer on the stationary phase[4]. Ammonium acetate is utilized because it provides the necessary ionic strength to disrupt secondary electrostatic interactions (which cause peak tailing) while remaining highly volatile for MS compatibility[4].

  • Column Selection: Install a zwitterionic HILIC column (e.g., ZIC-pHILIC, 150 × 2.1 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • System Equilibration: Pump 95% B / 5% A at 0.3 mL/min for at least 20 column volumes.

    • Self-Validation Check 1: Monitor system pressure. The pressure ripple must be < 1%, and the MS/CAD baseline must be completely stable.

  • Void Volume Determination: Inject 1 µL of toluene (an un-retained marker in HILIC).

    • Self-Validation Check 2: Record the void time ( t0​ ).

  • Analyte Injection & Gradient Execution: Inject 1 µL of 3-Azepan-1-yl-2-methylpropanoic acid standard (dissolved in 75% Acetonitrile). Run the gradient defined in Table 2.

    • Self-Validation Check 3: Calculate the retention factor k′=(tR​−t0​)/t0​ . The method is validated if k′>2.0 and peak asymmetry ( Tf​ ) is between 0.9 and 1.2.

Protocol B: Ion-Pairing RP-HPLC (Alternative)

Causality: If HILIC is unavailable, you must mask the positive charge of the azepane ring at low pH. Heptafluorobutyric acid (HFBA) acts as a hydrophobic counter-ion, forming a neutral, hydrophobic ion-pair complex with the analyte, thereby artificially increasing retention on a standard C18 column[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% HFBA in Water (pH ~2.0).

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Equilibration: Flush a fully end-capped C18 column with 95% A / 5% B.

    • Self-Validation Check 1: Verify the pH of the effluent is ~2.0. End-capped columns are strictly required to prevent secondary silanol interactions at low pH[6].

  • Isocratic Hold & Gradient: Run isocratically at 5% B for 5 minutes to ensure ion-pair formation, then ramp to 50% B over 10 minutes.

    • Self-Validation Check 2: Monitor the MS signal. Note that HFBA will cause ~50-80% signal suppression compared to HILIC. If the Signal-to-Noise ratio (S/N) is < 10, you must transition to Protocol A.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modes for Zwitterion Analysis

ParameterHILIC (ZIC-HILIC)Ion-Pairing RP-HPLC (C18)Standard RP-HPLC (C18)
Retention Mechanism Hydrophilic partitioning & ionicHydrophobic & ion-pairingHydrophobic
Starting Mobile Phase High Organic (>90% ACN)High Aqueous (<5% Organic)High Aqueous
Recommended Additives 10 mM Ammonium Acetate0.1% HFBA or Alkyl sulfonates0.1% Formic Acid / TFA
MS Compatibility Excellent (Signal enhancement)Moderate (Severe signal suppression)Good
Analyte Retention ( k′ ) High ( k′>3 ) Moderate to High ( k′ 2-5)Poor (Void volume, k′<1 )

Table 2: Self-Validating HILIC Gradient Protocol (Protocol A)

Time (min)%A (10 mM NH₄Ac, pH 5.8)%B (Acetonitrile)Flow Rate (mL/min)System Validation Metric
0.05950.3Pressure ripple < 1%
2.05950.3Baseline stability confirmed
10.040600.3Analyte elutes (Target k′>2 )
12.040600.3Peak asymmetry ( Tf​ ) 0.9 - 1.2
12.15950.3Column wash initiated
20.05950.3Re-equilibration complete

References

  • Separation of zwitter ionic drug molecule - Chromatography Forum. Discusses the manipulation of zwitterionic retention using XTerra/Atlantis columns and ion-pairing reagents (alkylsulfonates/perfluorinated carboxylic acids) on end-capped columns.6

  • 1 Fundamentals of Optimization - Wiley-VCH. Explains the fundamental principles of HPLC optimization, specifically noting that zwitterions are less retained than singly-charged forms of the same analyte in standard RP-HPLC. 2

  • Analysis of Amino Acids by HPLC - Agilent. Highlights the poor UV absorbance of zwitterionic amino-acid-like compounds and the necessity for derivatization or alternative detection methods (MS) when chromophores are absent. 5

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography... - RSC Publishing. Demonstrates the superiority of HILIC columns with zwitterionic bonded stationary phases and highly organic mixed mobile phases for retaining polar zwitterions without derivatization. 1

  • HPLC method dev strategies for Zwitterions - Chromatography Forum. Details strategies for suppressing ionization at pH 2 (using TFA or sulfuric acid) to analyze zwitterions as slightly hydrophobic amines. 3

  • Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography... - MDPI. Provides mechanistic evidence that a minimum percentage of water (2-3%) and ammonium acetate buffers are crucial for the creation of the water layer and proper peak shape in HILIC. 4

Sources

Technical Support Center: Preventing Thermal Degradation of 3-Azepan-1-yl-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the thermal degradation of 3-Azepan-1-yl-2-methylpropanoic acid during storage. The information presented herein is curated to ensure scientific integrity and provide actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for solid 3-Azepan-1-yl-2-methylpropanoic acid?

For long-term stability, it is recommended to store solid 3-Azepan-1-yl-2-methylpropanoic acid and its derivatives in a tightly sealed container at refrigerated temperatures, typically 2-8°C.[1] While some amino acid derivatives can be stored for extended periods at recommended temperatures, protection from humidity and light is crucial for maintaining their integrity.[2] For particularly sensitive or high-purity batches intended for long-term storage, temperatures of -20°C are advisable to minimize any potential for slow degradation over time.[3]

Q2: My laboratory experiences occasional temperature fluctuations. How might a brief temperature excursion above the recommended range affect the stability of my compound?

A temperature excursion occurs when a product is exposed to temperatures outside of its approved range.[4] The impact of such an excursion on the stability of 3-Azepan-1-yl-2-methylpropanoic acid depends on the duration and the peak temperature reached.[5] Even short-term exposure to elevated temperatures can accelerate degradation, potentially leading to a decrease in purity and the formation of unwanted byproducts.[4][6][7] It is crucial to assess the potential impact of any temperature deviation from the recommended storage conditions.[8]

Q3: Is 3-Azepan-1-yl-2-methylpropanoic acid sensitive to moisture?

Yes, as a carboxylic acid and an amine derivative, it is prudent to assume that 3-Azepan-1-yl-2-methylpropanoic acid is hygroscopic, meaning it can absorb moisture from the air.[9] Moisture can lead to clumping of the solid material and, more critically, can facilitate hydrolytic degradation pathways, especially when combined with elevated temperatures.[9][10] Therefore, storage in a dry, inert atmosphere is highly recommended.

Q4: I need to prepare a stock solution of 3-Azepan-1-yl-2-methylpropanoic acid. What is the best way to store it?

Peptide and amino acid derivative solutions are generally less stable than their solid forms and should not be stored for more than a few days at refrigerated temperatures (2-8°C).[3] For maximum stability, it is best to prepare stock solutions fresh.[11] If short-term storage is necessary, filter-sterilize the solution and store it in a tightly capped vial at 2-8°C. For longer-term storage, aliquoting the solution into single-use vials and freezing at -20°C or -80°C is the preferred method to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][11]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage and handling of 3-Azepan-1-yl-2-methylpropanoic acid.

Issue 1: Visible Changes in the Solid Compound (Clumping, Discoloration)

Question: I've noticed that my solid 3-Azepan-1-yl-2-methylpropanoic acid has started to clump together and has a slight yellowish tint that wasn't there before. What could be the cause, and is the compound still usable?

Answer:

  • Causality: Clumping is a strong indicator of moisture absorption.[10] Hygroscopic compounds readily take up water from the atmosphere, leading to changes in their physical state.[9] The discoloration could be a sign of minor degradation, where impurities are formed, or it could be due to the interaction of the compound with atmospheric components.

  • Troubleshooting Protocol:

    • Assess the Extent: If the clumping is minor and there is no significant discoloration, the bulk of the material may still be of acceptable purity for non-critical applications. However, for sensitive experiments, it is highly recommended to use a fresh, uncontaminated lot.

    • Confirm Degradation: To definitively assess the purity, you will need to perform analytical testing. High-Performance Liquid Chromatography (HPLC) is a suitable method to quantify the parent compound and detect any degradation products.[12][13]

    • Implement Corrective Storage: To prevent this from happening in the future, it is crucial to improve your storage conditions.

      • Use a Desiccator: Store the primary container inside a desiccator containing a suitable desiccant like silica gel or Drierite.[1][14]

      • Inert Atmosphere: For highly sensitive applications, after dispensing the required amount, gently purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[3]

      • Aliquotting: For long-term storage, consider aliquoting the solid into smaller, single-use vials under a dry atmosphere.[10] This minimizes the exposure of the bulk material to the atmosphere during repeated openings.

Issue 2: Inconsistent Experimental Results

Question: My recent experiments using 3-Azepan-1-yl-2-methylpropanoic acid have been giving inconsistent results. Could this be related to the storage of the compound?

Answer:

  • Causality: Inconsistent experimental results are a common consequence of using a reagent that has undergone degradation.[7] Even a small percentage of degradation can introduce impurities that may interfere with your assay or reaction, leading to a loss of potency or unexpected side reactions. Thermal degradation can lead to the formation of various byproducts. While the specific degradation products of 3-Azepan-1-yl-2-methylpropanoic acid are not extensively documented in publicly available literature, analogous compounds can undergo decarboxylation, oxidation, or intramolecular cyclization at elevated temperatures.

  • Troubleshooting Workflow:

    G start Inconsistent Experimental Results check_compound Verify Purity of 3-Azepan-1-yl-2-methylpropanoic acid start->check_compound analytical_testing Perform Analytical Testing (e.g., HPLC, LC-MS) check_compound->analytical_testing compare_lots Compare with a Fresh Lot or a Reference Standard analytical_testing->compare_lots degradation_confirmed Degradation Confirmed? compare_lots->degradation_confirmed review_storage Review Storage and Handling Procedures degradation_confirmed->review_storage Yes end_bad Consider Other Experimental Variables degradation_confirmed->end_bad No implement_changes Implement Corrective Actions (See Table 1) review_storage->implement_changes end_good Problem Resolved implement_changes->end_good

    Caption: Troubleshooting workflow for inconsistent experimental results.

  • Analytical Confirmation:

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to identify and tentatively characterize potential degradation products.[15][16] By comparing the mass spectrum of your stored sample to that of a new, reliable batch, you can identify any new peaks corresponding to impurities.

    • Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be performed.[12] This involves subjecting a small sample of the compound to stress conditions (e.g., elevated temperature, high humidity, acidic/basic conditions, oxidation) and analyzing the resulting mixture by LC-MS.[16] This can help in identifying the likely degradation products that may be present in your stored sample.

Issue 3: Planning for Long-Term Storage

Question: I have just received a new batch of 3-Azepan-1-yl-2-methylpropanoic acid and I want to ensure its stability for the next couple of years. What is the best protocol to follow?

Answer:

  • Rationale: Proactive implementation of best storage practices is the most effective way to prevent thermal degradation and ensure the long-term integrity of your compound.[1] The following protocol integrates multiple strategies to minimize exposure to heat, light, and moisture.

  • Long-Term Storage Protocol:

    G start Receive New Batch of Compound aliquot Aliquot into Smaller, Pre-weighed Portions in Inert Vials start->aliquot purge Purge Headspace with Inert Gas (Nitrogen or Argon) aliquot->purge seal Seal Vials Tightly purge->seal primary_seal Wrap Seal with Parafilm seal->primary_seal secondary_container Place Vials in a Labeled, Airtight Secondary Container with Desiccant primary_seal->secondary_container store Store at -20°C for Long-Term Storage secondary_container->store log Log Storage Location and Date store->log end Stable Long-Term Storage Achieved log->end

    Caption: Protocol for optimal long-term storage.

  • Key Considerations:

    • Vial Selection: Use amber glass vials to protect the compound from light, as some amino acid derivatives can be light-sensitive.[2]

    • Labeling: Clearly label each aliquot with the compound name, date of storage, and concentration (if in solution).

    • Thawing: When you need to use an aliquot, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[3][17]

Data Summary

Table 1: Recommended Storage Conditions for 3-Azepan-1-yl-2-methylpropanoic Acid

ParameterRecommendationRationale
Temperature - Long-Term: -20°C- Short-Term (Solid): 2-8°C- Short-Term (Solution): 2-8°CMinimizes the rate of chemical degradation.[7]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation.
Moisture Control Store in a desiccator or with desiccant packs.[9][14]Prevents hydrolytic degradation and physical changes like clumping.[10]
Light Store in amber vials or in the dark.Protects against potential photodegradation.[2]
Container Tightly sealed glass vials.Prevents exposure to atmospheric moisture and contaminants.[18][19]

References

  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). Retrieved from [Link]

  • Temperature excursion management: A novel approach of quality system in pharmaceutical industry - PMC. (n.d.). Retrieved from [Link]

  • Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Temperature Excursion Management in Pharmaceutical Storage - AKCP. (2020, June 13). Retrieved from [Link]

  • Temperature Excursions: Insights from a Cold Chain Expert - Contract Pharma. (2025, April 8). Retrieved from [Link]

  • Temperature excursion impact assessment on product quality - PharmaRegulatory.in. (2025, December 23). Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). Retrieved from [Link]

  • How to store temperature and moisture-sensitive compounds? : r/chemistry - Reddit. (2017, July 7). Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS | Biology Open - Company of Biologists Journals. (2021, February 26). Retrieved from [Link]

  • [Handling of acid-sensitive amino acid and peptide derivatives] - PubMed. (n.d.). Retrieved from [Link]

  • How can store amino acids stock solutions? - ResearchGate. (2015, November 16). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). Retrieved from [Link]

  • Development and validation of a highly effective analytical method for the evaluation of the exposure of migratory birds to antibiotics and their metabolites by faeces analysis - idUS. (n.d.). Retrieved from [Link]

  • hydrolytic degradation profiling of ezetimibe by hplc method - Academia.edu. (n.d.). Retrieved from [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Retrieved from [Link]

  • 3-(Azepan-1-yl)-5-methylhexanoic acid | C13H25NO2 | CID 64528505 - PubChem. (n.d.). Retrieved from [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - ResearchGate. (2025, October 12). Retrieved from [Link]

  • Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - MDPI. (2022, October 26). Retrieved from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI. (2024, February 23). Retrieved from [Link]

  • Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - MDPI. (2022, October 26). Retrieved from [Link]

  • Multiapproach thermodynamic and kinetic characterization of the thermal hazards of 2,2′-azobis(2-methylpropionate) alone and when mixed with several solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate. (2022, December 19). Retrieved from [Link]

  • The removal of 3-monochloropropane-1,2-diol ester and glycidyl ester from refined-bleached and deodorized palm oil using activated carbon - RSC Advances (RSC Publishing). (2021, May 5). Retrieved from [Link]

  • Kinetic Study of the Decompositions Involved in the Thermal Degradation of Commercial Azodicarbonamide - Universidad de Alicante. (2007, July 7). Retrieved from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Retrieved from [Link]

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Validation & Comparative

3-Azepan-1-yl-2-methylpropanoic Acid vs. Standard Azepane Derivatives: A Structural and Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The seven-membered azepane ring is a privileged motif in drug discovery, frequently utilized to modulate basicity, lipophilicity, and target engagement. Standard azepane derivatives are ubiquitous in pharmaceuticals ranging from antihistamines to kinase inhibitors (). However, the inherent conformational flexibility and exposed α -carbons of unsubstituted azepanes often result in rapid cytochrome P450 (CYP450)-mediated metabolism and suboptimal target residence times.

To overcome these liabilities, medicinal chemists have turned to sterically encumbered building blocks like 3-azepan-1-yl-2-methylpropanoic acid . By integrating the azepane ring into a β -amino acid scaffold featuring an α -methyl group, this motif fundamentally alters the physicochemical and pharmacokinetic profile of the resulting drug candidates. Recent breakthroughs in the development of PTPN2/PTPN1 inhibitors for cancer immunotherapy underscore how such precise structural optimizations can drive nanomolar potency and robust in vivo efficacy ().

Structural & Mechanistic Rationale

Why choose the 3-azepan-1-yl-2-methylpropanoic acid motif over a standard azepane? The answer lies in thermodynamics and steric shielding:

  • Conformational Locking : The α -methyl group restricts the rotation of the propanoic acid linker. This reduces the entropic penalty upon target binding, effectively "locking" the azepane ring into a bioactive trajectory and improving the dissociation half-life ( t1/2​ off).

  • Metabolic Shielding : Standard azepanes are highly susceptible to α -oxidation by hepatic enzymes. The steric bulk of the α -methyl group physically blocks CYP450 active sites from accessing the vulnerable C-H bonds adjacent to the nitrogen, significantly prolonging the compound's half-life ().

MetabolicStability A Standard Azepane Derivative C CYP450 Enzyme Interaction A->C B 3-Azepan-1-yl-2-methylpropanoic Acid Motif B->C D Rapid alpha-Oxidation & Ring Cleavage C->D Exposed C-H bonds E Steric Shielding by alpha-Methyl Group C->E Blocked access F High Clearance (Low Efficacy) D->F G Prolonged Half-Life (High Efficacy) E->G

Fig 1. Mechanistic pathway demonstrating how the alpha-methyl group shields the azepane ring.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate the impact of this structural modification, the table below compares representative data of a generic lead compound containing a standard azepane ring (Ligand A) versus its optimized analog incorporating the 3-azepan-1-yl-2-methylpropanoic acid motif (Ligand B).

Pharmacokinetic / Efficacy ParameterLigand A (Standard Azepane)Ligand B (3-Azepan-1-yl-2-methylpropanoic Acid)Fold Improvement & Mechanistic Rationale
Target Affinity ( IC50​ ) 145 nM12 nM12x Increase : Conformational restriction lowers the entropic penalty of binding.
Hepatic Clearance ( CLint​ ) 85 µL/min/mg18 µL/min/mg4.7x Decrease : α -methyl steric bulk prevents CYP450-mediated α -oxidation.
Oral Bioavailability ( F% ) 15%68%4.5x Increase : Enhanced metabolic stability prevents first-pass hepatic degradation.
Dissociation Half-life ( t1/2​ off) 12 minutes140 minutes11.6x Increase : Rigidified propanoic acid linker anchors the ligand in the binding pocket.
In Vivo Efficacy (Tumor Vol. Reduction) 22% (at 10 mg/kg)89% (at 10 mg/kg)Significant : Driven by prolonged systemic exposure and sustained target engagement.

Experimental Protocols & Workflows

Robust comparative data relies on self-validating experimental designs. The following protocols detail the synthesis and evaluation of these derivatives, highlighting the causality behind each methodological choice.

Workflow S1 1. Amide Coupling (HATU/DIPEA) S2 2. LC-MS Purification S1->S2 S3 3. Target Affinity Assay (SPR) S2->S3 S4 4. Microsomal Stability (HLM) S3->S4 S5 5. In Vivo Efficacy Model S4->S5

Fig 2. Step-by-step validation workflow from synthesis to in vivo efficacy testing.

Protocol 1: Sterically Hindered Amide Coupling (Synthesis)

Objective: Conjugate the 3-azepan-1-yl-2-methylpropanoic acid building block to a primary amine target scaffold.

Step-by-Step Methodology & Causality:

  • Reagent Selection: The α -methyl group creates severe steric hindrance around the carboxylic acid, rendering standard carbodiimides (e.g., EDC/DCC) inefficient. Therefore, dissolve the acid (1.0 eq) in anhydrous DMF and add HATU (1.2 eq). HATU generates a highly reactive HOAt ester capable of overcoming this steric barrier.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring the base only deprotonates the amine without degrading the active ester.

  • Amine Introduction: Stir for 15 minutes to pre-form the active ester, then add the target amine (1.1 eq).

  • Self-Validating Step (Monitoring): Monitor the reaction via LC-MS at 1h and 4h. The presence of the HOAt-ester intermediate without product formation indicates that amine nucleophilicity is the bottleneck, prompting a temperature increase from 25°C to 40°C.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to >95% purity.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the metabolic shielding provided by the α -methyl group against hepatic degradation.

Step-by-Step Methodology & Causality:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system . Because CYP450 enzymes strictly require NADPH as a cofactor, a parallel control lacking NADPH is mandatory.

  • Self-Validating Step (Minus-NADPH Control): The minus-NADPH control validates that any observed degradation is exclusively CYP-mediated, ruling out chemical instability or background amidase/esterase activity.

  • Quenching & Internal Standard: At intervals of 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with tolbutamide (internal standard). The internal standard corrects for any variations in extraction efficiency or LC-MS/MS ionization suppression, ensuring the calculated intrinsic clearance ( CLint​ ) is absolute.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life and clearance rates.

Conclusion

Transitioning from a standard azepane to a 3-azepan-1-yl-2-methylpropanoic acid derivative is not merely a synthetic exercise; it is a strategic pharmacokinetic intervention. By leveraging steric hindrance to block metabolic liabilities and restrict conformational freedom, drug development professionals can dramatically enhance both the target affinity and in vivo efficacy of their pipelines.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry, 2019, 162:465-494. URL:[Link][1]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors Source: European Journal of Medicinal Chemistry, 2024, 270:116390. URL:[Link][2]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities Source: Polycyclic Aromatic Compounds, 2022, 43(3):2250-2268. URL:[Link][3]

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A Senior Application Scientist's Guide to Validating Analytical Methods for 3-Azepan-1-yl-2-methylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive framework for the development and validation of analytical methods for 3-Azepan-1-yl-2-methylpropanoic acid, a molecule featuring both a carboxylic acid and a tertiary amine within an azepane moiety. For the purpose of this guide, we will treat this compound as a potential drug candidate or metabolite, necessitating its precise measurement in biological matrices.

This document is not a rigid template but rather a narrative built on foundational principles of analytical chemistry and regulatory expectations. We will explore two primary analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing not just the "what" but the "why" behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that every proposed protocol is a self-validating system.

The Regulatory Bedrock: ICH and FDA Guidelines

Before embarking on method development, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that ensure the reliability, consistency, and accuracy of analytical data.[1][2][3][4][5][6][7][8][9][10]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][10] Key validation characteristics, as outlined in ICH Q2(R1) and the more recent Q2(R2), include:[2][3][4][5][7][9]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This guide will integrate these principles into the practical application of method development and validation for 3-Azepan-1-yl-2-methylpropanoic acid.

Comparative Analysis of Analytical Methodologies

The unique chemical structure of 3-Azepan-1-yl-2-methylpropanoic acid, possessing both a basic tertiary amine and an acidic carboxylic acid, makes it amenable to different analytical strategies.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the preeminent technique for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[8] The ability to separate the analyte from matrix components via liquid chromatography and then selectively detect it using tandem mass spectrometry minimizes interferences and provides high-confidence quantification.

  • Rationale: Given the polar nature of the carboxylic acid and the ionizable amine, 3-Azepan-1-yl-2-methylpropanoic acid is an ideal candidate for electrospray ionization (ESI) in either positive or negative mode. Positive ion mode would target the protonated tertiary amine, while negative ion mode would target the deprotonated carboxylic acid. Reversed-phase chromatography is a suitable separation technique, potentially with the use of an ion-pairing agent or by adjusting the mobile phase pH to control the ionization state and improve retention.

2. Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Derivatization

GC-MS offers excellent chromatographic resolution and is a robust technique for many small molecules. However, the low volatility and polar nature of 3-Azepan-1-yl-2-methylpropanoic acid necessitate a derivatization step to increase its volatility and thermal stability for GC analysis.[11][12][13][14]

  • Rationale: Derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) is a common strategy.[11][14] This chemical modification makes the analyte suitable for introduction into the GC system. While requiring an additional sample preparation step, GC-MS can provide complementary information and serve as an alternative or confirmatory method to LC-MS/MS.

Experimental Protocols and Validation

Method 1: LC-MS/MS Quantification

This protocol outlines the development and validation of a robust LC-MS/MS method for the quantification of 3-Azepan-1-yl-2-methylpropanoic acid in human plasma.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is protein_precip Protein Precipitation (Acetonitrile) is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute injection Injection onto UPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quant Quantification (Peak Area Ratios) detection->quant cal_curve Calibration Curve (Linear Regression) quant->cal_curve validation Validation Parameter Assessment (Accuracy, Precision, etc.) cal_curve->validation

Caption: Workflow for LC-MS/MS quantification of 3-Azepan-1-yl-2-methylpropanoic acid.

Step-by-Step Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of 3-Azepan-1-yl-2-methylpropanoic acid in methanol (1 mg/mL).

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. Hypothetical transitions:

      • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

Validation Experiments:

  • Specificity: Analyze six different lots of blank plasma to ensure no interfering peaks at the retention time of the analyte and IS.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/IS) versus concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze five replicates of the LLOQ, low, mid, and high QCs on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤ 15% (≤ 20% for LLOQ).

  • LOD and LOQ: The LOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria. The LOD can be determined as the concentration that yields a signal-to-noise ratio of at least 3.

Method 2: GC-MS Quantification with Derivatization

This protocol describes a GC-MS method for the quantification of 3-Azepan-1-yl-2-methylpropanoic acid in a formulation matrix, where higher concentrations may be expected.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation sample Formulation Sample is Add Internal Standard sample->is extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) is->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (e.g., with BSTFA) dry->derivatize heat Heating Step (e.g., 60°C for 30 min) derivatize->heat injection Splitless Injection heat->injection separation Gas Chromatography (e.g., DB-5 Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (SIM or Scan Mode) ionization->detection quant Quantification (Peak Area Ratios) detection->quant cal_curve Calibration Curve (Linear Regression) quant->cal_curve validation Validation Parameter Assessment cal_curve->validation

Sources

A Comparative Pharmacodynamic Guide to 3-Azepan-1-yl-2-methylpropanoic Acid Enantiomers and the Broader Gabapentinoid Class

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the pharmacodynamics of 3-Azepan-1-yl-2-methylpropanoic acid enantiomers, placed within the broader context of the gabapentinoid class of drugs. As direct comparative data for this specific compound is not extensively available in public literature, this guide will leverage the well-established principles and experimental data from structurally similar and clinically significant gabapentinoids, such as gabapentin and pregabalin, to infer and illustrate the expected pharmacodynamic differentiation of its enantiomers.

The core principle underpinning this analysis is that of enantioselectivity, where the three-dimensional spatial arrangement of a molecule dictates its interaction with chiral biological targets, leading to significant differences in pharmacological activity.[1][2]

Introduction to Gabapentinoids and their Mechanism of Action

Gabapentinoids are a class of drugs structurally analogous to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] Despite this structural similarity, they do not bind to GABA receptors or mimic their function.[3][4] Instead, their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[4][6] This modulation of neurotransmitter release is central to their therapeutic effects in conditions such as epilepsy, neuropathic pain, and anxiety disorders.[3][7][8]

The binding to the α2δ-1 subunit is a highly specific interaction, and it is at this molecular target that the stereochemistry of the gabapentinoid molecule plays a critical role in determining its binding affinity and, consequently, its potency.

The Critical Role of Enantioselectivity in Gabapentinoid Pharmacodynamics

Chiral drugs, like 3-Azepan-1-yl-2-methylpropanoic acid, exist as enantiomers – non-superimposable mirror images. While they share the same chemical formula and connectivity, their different spatial arrangements lead to distinct interactions with chiral biological macromolecules such as receptors and enzymes.[1][9] This often results in one enantiomer (the eutomer) exhibiting the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[9]

A prime example within the gabapentinoid class is pregabalin, which is the (S)-enantiomer of 3-isobutyl-GABA.[7] The (S)-enantiomer is responsible for its therapeutic efficacy, while the (R)-enantiomer is significantly less active. This highlights the importance of evaluating the pharmacodynamics of individual enantiomers.

Comparative Pharmacodynamic Parameters

The following sections outline the key pharmacodynamic parameters that should be assessed to compare the enantiomers of 3-Azepan-1-yl-2-methylpropanoic acid, with illustrative data from the broader gabapentinoid class.

Receptor Binding Affinity (Ki)

The binding affinity of a compound for its target is a primary determinant of its potency. For gabapentinoids, this is typically measured as the inhibition constant (Ki) for the α2δ-1 subunit of VGCCs. A lower Ki value indicates a higher binding affinity.

Comparative Data for Gabapentin and Pregabalin:

CompoundBinding Affinity (Ki) for α2δ-1
PregabalinLower Ki (Higher Affinity)
GabapentinHigher Ki (Lower Affinity)

Pregabalin has approximately six times higher binding affinity for the α2δ-1 receptor compared to gabapentin.[4]

In Vitro Potency (EC50/IC50)

In vitro assays are crucial for determining the functional consequences of receptor binding. For gabapentinoids, this often involves measuring the inhibition of neurotransmitter release or calcium influx in neuronal cell cultures. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in these assays.

Expected Differences for 3-Azepan-1-yl-2-methylpropanoic acid Enantiomers:

Based on the principles of enantioselectivity, it is anticipated that the two enantiomers of 3-Azepan-1-yl-2-methylpropanoic acid will exhibit different EC50/IC50 values. The enantiomer with the higher binding affinity for the α2δ-1 subunit is expected to have a lower EC50/IC50, indicating greater potency.

In Vivo Efficacy

In vivo studies in animal models of disease (e.g., neuropathic pain, epilepsy) are essential to confirm the therapeutic potential observed in vitro. Key endpoints include a reduction in pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia) or seizure frequency.

Comparative Potency of Gabapentin and Pregabalin:

Studies have shown that pregabalin is approximately 2.4 to 2.8 times more potent than gabapentin in treating epilepsy and postherpetic neuralgia, respectively.[7] This difference in in vivo potency is a direct reflection of its higher binding affinity for the α2δ-1 subunit.

Experimental Protocols for Pharmacodynamic Comparison

To objectively compare the pharmacodynamics of the enantiomers of 3-Azepan-1-yl-2-methylpropanoic acid, a series of well-defined experiments are required.

Radioligand Binding Assay for α2δ-1 Affinity

This assay directly measures the binding affinity of the test compounds to the α2δ-1 subunit.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing the α2δ-1 subunit.

  • Radioligand Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to the α2δ-1 subunit (e.g., [³H]-gabapentin or [³H]-pregabalin).

  • Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of the unlabeled enantiomers of 3-Azepan-1-yl-2-methylpropanoic acid.

  • Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values and calculate the Ki values for each enantiomer.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membrane Prepare α2δ-1 Expressing Membranes Incubation Incubate Membranes, Radioligand, and Test Compounds Membrane->Incubation Radioligand [³H]-Gabapentin or [³H]-Pregabalin Radioligand->Incubation Test_Compounds Enantiomers of 3-Azepan-1-yl-2-methylpropanoic acid Test_Compounds->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis G cluster_0 Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis Cell_Culture Culture Neuronal Cells Dye_Loading Load with Calcium Indicator Dye Cell_Culture->Dye_Loading Compound_Incubation Incubate with Enantiomers Dye_Loading->Compound_Incubation Depolarization Stimulate with High Potassium Compound_Incubation->Depolarization Fluorescence_Measurement Measure Fluorescence Change Depolarization->Fluorescence_Measurement Data_Analysis Calculate IC50 Values Fluorescence_Measurement->Data_Analysis

Caption: Workflow for In Vitro Calcium Imaging Assay.

In Vivo Model of Neuropathic Pain

The Chung model (spinal nerve ligation) in rodents is a widely used and validated model of neuropathic pain.

Methodology:

  • Surgical Procedure: Induce neuropathic pain by ligating the L5 and L6 spinal nerves in rats or mice.

  • Baseline Assessment: Measure baseline pain responses (e.g., mechanical withdrawal threshold using von Frey filaments) before drug administration.

  • Drug Administration: Administer different doses of each enantiomer via a relevant route (e.g., oral, intraperitoneal).

  • Post-treatment Assessment: Measure pain responses at various time points after drug administration.

  • Data Analysis: Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect) for each enantiomer.

Diagram of the In Vivo Neuropathic Pain Model Workflow:

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Efficacy Assessment Surgery Spinal Nerve Ligation (Chung Model) Baseline Baseline Pain Assessment Surgery->Baseline Drug_Admin Administer Enantiomers Baseline->Drug_Admin Post_Treatment Post-treatment Pain Assessment Drug_Admin->Post_Treatment Analysis Determine ED50 Post_Treatment->Analysis

Caption: Workflow for In Vivo Neuropathic Pain Model.

Conclusion

The pharmacodynamic comparison of the enantiomers of 3-Azepan-1-yl-2-methylpropanoic acid is crucial for identifying the eutomer and understanding its therapeutic potential. Based on the extensive research on other gabapentinoids, it is highly probable that one enantiomer will exhibit significantly greater affinity for the α2δ-1 subunit of voltage-gated calcium channels, leading to superior in vitro and in vivo potency. The experimental protocols outlined in this guide provide a robust framework for elucidating these differences and advancing the development of this compound as a potential therapeutic agent. A thorough understanding of the enantioselective pharmacodynamics is paramount for optimizing efficacy and minimizing potential off-target effects.

References

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  • Wikipedia. (2023, December 16). Gabapentinoid. Wikipedia. [Link]

  • Patel, R., et al. (2013). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. British Journal of Pharmacology, 170(7), 1365-1377. [Link]

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azepan-1-yl-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Azepan-1-yl-2-methylpropanoic acid

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